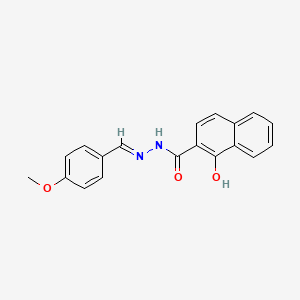

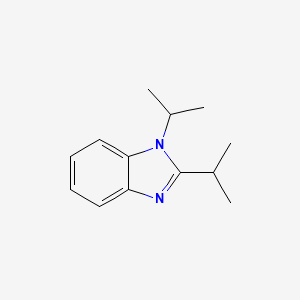

1,2-diisopropyl-1H-benzimidazole

Overview

Description

1,2-diisopropyl-1H-benzimidazole, also known as PRI-2205, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has shown promising results in treating a range of diseases, including cancer, inflammation, and viral infections. In

Mechanism of Action

The exact mechanism of action of 1,2-diisopropyl-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammatory cells, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway.

Biochemical and Physiological Effects:

1,2-diisopropyl-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation. Furthermore, it has been shown to have antiviral activity against a range of viruses, including HIV, hepatitis B, and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,2-diisopropyl-1H-benzimidazole is its broad range of applications in various fields of research. It has been shown to be effective in treating cancer, inflammation, and viral infections, making it a potential candidate for the development of new drugs. Furthermore, the synthesis method is relatively simple and can be easily scaled up for industrial production. However, one of the limitations of 1,2-diisopropyl-1H-benzimidazole is its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 1,2-diisopropyl-1H-benzimidazole. One potential direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, the combination of 1,2-diisopropyl-1H-benzimidazole with other drugs or therapies may lead to synergistic effects and improved efficacy. Overall, the potential applications of 1,2-diisopropyl-1H-benzimidazole in various fields of research make it an exciting area of study with promising future directions.

Synthesis Methods

The synthesis of 1,2-diisopropyl-1H-benzimidazole involves the reaction between o-phenylenediamine and isopropyl alcohol in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yields after purification using column chromatography. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

1,2-diisopropyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of research. In the field of cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have antiviral activity against a range of viruses, including HIV, hepatitis B, and hepatitis C.

properties

IUPAC Name |

1,2-di(propan-2-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9(2)13-14-11-7-5-6-8-12(11)15(13)10(3)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBITQJXECZZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278446 | |

| Record name | 1,2-Bis(1-methylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-di(propan-2-yl)-1H-benzimidazole | |

CAS RN |

385402-78-8 | |

| Record name | 1,2-Bis(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385402-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(1-methylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)

![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)

![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)